molecular formula C16H17ClN2O5 B2680366 N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide CAS No. 1226439-86-6

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide

Cat. No. B2680366
CAS RN: 1226439-86-6
M. Wt: 352.77
InChI Key: HHFOAUZIOITGSU-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClN2O5 and its molecular weight is 352.77. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Supramolecular Interactions

  • Structural Characterization : The title compound, due to its structural complexity, would likely be subject to detailed structural analysis using techniques such as X-ray crystallography. Similar studies have been conducted on related compounds to understand their molecular geometry, conformation, and supramolecular interactions. For instance, a study on a bis(substituted)oxamide compound revealed insights into the orientation of chlorohydroxyphenyl rings relative to the oxalamide unit and the formation of a three-dimensional supramolecular structure through classical hydrogen bonds (Wang et al., 2016).

Potential Biological Activity

  • Enzyme Inhibition and Antiviral Activity : Compounds with specific functional groups, such as oxalamides, have been explored for their biological activities, including enzyme inhibition and antiviral properties. Research on various derivatives of diamino pyrimidines, for example, highlighted their potential in inhibiting retrovirus replication in cell culture, suggesting a pathway for studying similar compounds for antiviral applications (Hocková et al., 2003).

Environmental Degradation and Remediation

  • Pesticide Degradation : The structural elements in the title compound suggest potential environmental relevance, particularly in the context of pesticide degradation. Studies on the breakdown of chloroacetamide herbicides, for example, have elucidated pathways for environmental degradation, which could be relevant for understanding the fate of similar compounds in aquatic and soil systems (Peter & Weber, 1985).

Pharmaceutical Research

  • Drug Design and Pharmacological Studies : The presence of functional groups such as oxalamide in the molecule hints at potential pharmaceutical applications. Research into similar compounds has involved exploring their pharmacological profiles, including receptor binding and antagonism, which could inform drug design strategies targeting various biological pathways (Forster et al., 1995).

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5/c1-9-3-5-14(24-9)12(20)8-18-15(21)16(22)19-11-7-10(17)4-6-13(11)23-2/h3-7,12,20H,8H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFOAUZIOITGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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